2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide
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Overview
Description
Scientific Research Applications
Regioselective Formation and Cyclodehydration
Research by Hitchings and Vernon (1990) on pyridine-2,3-dicarboximides led to the development of 7-hydroxypyrrolo[3,4-b]pyridin-5(7H)-one derivatives, demonstrating the potential of such compounds in synthesizing new pyrido[2′,3′:3,4]pyrrolo-fused heterocyclic systems (Hitchings & Vernon, 1990).
Antimicrobial Activity and Quantum Calculations
Fahim and Ismael (2019) studied 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reactions with nitrogen-based nucleophiles. Their research indicated good antimicrobial activity, and computational calculations were performed to confirm new compounds (Fahim & Ismael, 2019).
Synthesis of Novel Compounds with Anti-Mitotic Properties
Moghadam and Amini (2018) synthesized a novel compound, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, derived from indibulin and combretastatin scaffolds. This compound showed cytotoxic activity against breast cancer cell lines, demonstrating its potential in cancer research (Moghadam & Amini, 2018).
Functionalization for Agrochemical and Material Applications
Minakata, Itoh, Komatsu, and Ohshiro (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds for agrochemicals and functional materials. Their work included the synthesis of multidentate agents and polyacetylene with pyrrolo[2,3-b]pyridyl groups, some exhibiting high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Poly-Diels-Alder Addition for Polymer Synthesis
Reinecke and Ritter (1997) described the poly-Diels-Alder addition between bisdiene and bismaleinimide, resulting in the formation of polyadducts. This research contributes to the understanding of polymer synthesis processes (Reinecke & Ritter, 1997).
Synthesis of Pyrrole Derivatives for Antimicrobial Agents
Mohamed, El-Domany, and Abd El-hameed (2009) synthesized pyrrole derivatives and pyrrolo[2,3-d] pyrimidines, which showed potent antimicrobial activity. This research highlights the potential of pyrrole-based compounds in developing new antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway . By inhibiting FGFRs, the compound disrupts the normal signaling pathways that regulate various cellular processes. This disruption can lead to decreased cell proliferation and migration, as well as reduced angiogenesis .
Pharmacokinetics
The compound’s low molecular weight, as suggested in the search results , may contribute to its bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-bromophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMVSOYYXLBBRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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